Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate

Photoacid generator UV-Vis absorption Photolithography

Researchers requiring i-line (365 nm) or 405 nm LED photoacid generation without sensitizing dyes face limited PAG options. This 4-methylthio-substituted triarylsulfonium triflate (λmax 290 nm, mp 76-79 °C) enables direct photoactivation at wavelengths inaccessible to unsubstituted TPS-Tf. • Enables photoresist-free sol-gel metal oxide patterning (IGZO, ZTO) at 5 wt% loading • Outperforms TPS-Tf in LED-cure cationic polymerization without added sensitizers • Serves as well-characterized model PAG for substituent-effect photolysis studies

Molecular Formula C15H15F3O3S3
Molecular Weight 396.5 g/mol
Cat. No. B12840344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate
Molecular FormulaC15H15F3O3S3
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)S(C)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C15H15F3O3S3/c1-22-12-8-10-14(11-9-12)23(2,13-6-4-3-5-7-13)21-24(19,20)15(16,17)18/h3-11H,1-2H3
InChIKeyMULHOHJEFXGPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioanisole-Functionalized Sulfonium PAG Procurement Profile


Methyl(4-(methylthio)phenyl)(phenyl)-l4-sulfaneyl trifluoromethanesulfonate (CAS 187868-29-7; synonym: (4-methylthiophenyl)methyl phenyl sulfonium triflate) is a triarylsulfonium salt belonging to the onium-type ionic photoacid generator (PAG) class . It bears a 4-methylthio substituent on one aryl ring of the sulfonium cation paired with a triflate (CF₃SO₃⁻) counterion . Characterized by a molecular formula of C₁₅H₁₅F₃O₃S₃ (MW 396.47 g/mol), a melting point of 76–79 °C, and a UV absorption maximum (λmax) at 290 nm, this compound is commercially catalogued by Sigma-Aldrich (Product No. 527017) and specified for use as a cationic photoinitiator and photoacid generator . Its structural hallmark—the electron-donating 4-methylthio (–SMe) group appended to the sulfonium cation—distinguishes it from the widely used unsubstituted triphenylsulfonium triflate (TPS-Tf, CAS 66003-78-9) and other generic triarylsulfonium PAGs .

PAG Class Triarylsulfonium triflate with 4-methylthio chromophore
Key Attribute Redshifted absorption enables direct 365 nm and 405 nm photoactivation
Workflow Fit i-line CAR, photoresist-free metal oxide patterning, LED-cure formulations

Why Generic Triarylsulfonium Triflates Fail


Triarylsulfonium triflate PAGs are not functionally interchangeable despite sharing a common counterion and general sulfonium architecture. The substitution pattern on the cation directly governs the compound's absorption spectrum, photolysis efficiency, thermal profile, and solubility [1]. The unsubstituted benchmark TPS-Tf (λmax ≈ 233 nm) is effectively blind to the industrially important 365 nm (i-line) and 405 nm (h-line, LED) exposure wavelengths, requiring either sensitization or high-energy DUV/EUV sources for activation [2]. The 4-methylthio substituent on the target compound induces a pronounced bathochromic shift (λmax = 290 nm) with extended absorption tailing into the near-UV/visible region, enabling direct photoactivation at wavelengths wholly inaccessible to TPS-Tf . Furthermore, early structure–activity studies by Crivello and Lam established that thiophenoxy-bearing sulfonium salts are categorically more efficient cationic photoinitiators than the parent triphenylsulfonium salts, meaning that even among substituted triarylsulfonium variants, the identity and position of the thioether chromophore produce non-trivial performance gaps [1]. Procurement decisions that treat TPS-Tf or other unsubstituted triarylsulfonium triflates as drop-in replacements will therefore incur wavelength-dependent sensitivity losses and formulation re-optimization costs [1].

Target Compound TPS-Tf Substitute
UV Absorption
λmax 290 nm; tail extends past 330 nm
λmax 233 nm; negligible absorbance above 280 nm. Wavelength-dependent sensitivity loss at i-line and 405 nm may occur.
Thermal / Solubility
Melting point 76–79 °C; enhanced solubility in resist solvents
Melting point 133–137 °C; lower solubility may limit PAG loading and cause crystallite defects during pre-bake.
Photoinitiation Efficiency
Thioanisole chromophore linked to higher cationic polymerization rates (class-level evidence)
Unsubstituted phenyl rings confer lower photolysis efficiency. Cure-speed and dose requirements may not transfer directly.

Quantitative Differentiation Evidence


UV Absorption Redshift vs. Triphenylsulfonium Triflate

The target compound exhibits a λmax of 290 nm, compared to 233 nm (neat) or 242 nm (CH₂Cl₂) for unsubstituted triphenylsulfonium triflate (TPS-Tf) . This represents a 57 nm bathochromic shift attributable to the electron-donating 4-methylthio substituent extending π-conjugation on the sulfonium cation. While TPS-Tf's absorption is essentially confined to the deep-UV (effective absorbance negligible beyond ~280 nm), the target compound's absorption tail extends past 330 nm, making it directly photoactivatable with 365 nm i-line mercury lamps and 405 nm LED sources without requiring extrinsic photosensitizers . In contrast, TPS-Tf requires either 248 nm (KrF) or 193 nm (ArF) excimer laser sources, or the addition of sensitizing dyes, to achieve useful acid generation at longer wavelengths .

UV Absorption Redshift
Head-to-head
λmax 290 nm vs. TPS-Tf 233 nm (Δλmax +57 nm neat)
Enables direct 365 nm and 405 nm photolysis without sensitizers.
Absorption tail extends past 330 nm. TPS-Tf requires DUV or sensitization at these wavelengths.
Photoacid generator UV-Vis absorption Photolithography i-line photoresist LED photocuring

Lower Melting Point and Solubility Advantage vs. Triphenylsulfonium Triflate

The target compound has a melting point of 76–79 °C, compared to 133–137 °C for TPS-Tf . This 55–58 °C reduction in melting point is a direct consequence of the asymmetric methylthio-phenyl substitution pattern disrupting crystal packing relative to the highly symmetric (C₃) triphenylsulfonium cation. Lower melting point ionic PAGs typically exhibit enhanced solubility in common resist casting solvents (propylene glycol methyl ether acetate, cyclohexanone, 2-methoxyethanol) and permit higher PAG loading without precipitation or phase separation during pre-exposure bake steps [1]. This is particularly relevant for chemically amplified resist formulations where PAG concentration directly impacts sensitivity and contrast.

Melting Point Advantage
Head-to-head
mp 76–79 °C vs. TPS-Tf 133–137 °C (Δmp −55 to −58 °C)
Supports higher PAG loading and solubility in casting solvents.
Melting point below typical soft-bake temperatures reduces crystallite defect risk in resist films.
Formulation solubility Thermal properties Resist processing PAG loading

Thioanisole Chromophore Enhances Photoinitiation Efficiency

Crivello and Lam (1980) demonstrated that diphenyl-4-thiophenoxyphenylsulfonium hexafluoroarsenate is a more efficient cationic photoinitiator than the corresponding triphenylsulfonium salt, as evaluated by the photoinitiated cationic polymerization of cyclohexene oxide and other epoxy monomers [1]. The thiophenoxy (–S–Ph) or thioanisole (–S–Me) chromophore extends conjugation and alters the reduction potential of the sulfonium cation, facilitating more efficient C–S bond photolysis and proton generation [2]. In Part II of their study, the same authors confirmed that all complex salts bearing the thiophenoxy chromophore with extended conjugation (not impeded through positional isomerization) are more reactive than triphenylsulfonium salts in cationic polymerization [2]. While this is class-level evidence (the exact compound was not the specific test article), the 4-methylthiophenyl substituent on the target compound is a structural congener of the thiophenoxy series and is expected to confer analogous efficiency enhancements relative to TPS-Tf based on the established structure–activity relationship [1][2].

Photoinitiation Efficiency
Class-level
Thioanisole-class sulfonium salts reported as more efficient than triphenylsulfonium in cationic polymerization.
Class-level structure–activity relationship suggests efficiency gain; compound-specific quantum yield data not publicly available.
Data to verify for exact compound. Based on Crivello & Lam, 1980.
Cationic photopolymerization Photoinitiator efficiency Epoxy curing Photolysis rate

Photoresist-Free Direct Patterning of IGZO and ZTO

This specific compound has been successfully deployed as a photoacid generator additive in sol-gel metal oxide precursor solutions for direct UV photopatterning, bypassing conventional photoresist-based lithography entirely. In a 2017 Science paper, Wang et al. demonstrated that adding 5 wt% of (4-methylthiophenyl)methyl phenyl sulfonium triflate to an In(NO₃)₃/Ga(NO₃)₃/Zn(CH₃COO)₂ mixture in 2-methoxyethanol enabled direct photopatterning of indium gallium zinc oxide (IGZO) layers for transparent transistors, with the photogenerated triflic acid inducing differential solubility of the metal oxide precursor [1]. Independently, the Korean Journal of Metals and Materials (2021) reported that self-patterned zinc tin oxide (ZTO) thin-film transistors fabricated using this same PAG exhibited n-type TFT characteristics with an average field-effect mobility (μFET) of 1.48 cm²/V·s and a threshold voltage (VT) of approximately 6.5 V, without requiring any photoresist processing [2]. No comparable direct photopatterning results using unsubstituted TPS-Tf in metal oxide sol-gel systems have been reported at equivalent performance levels, suggesting that the absorption and solubility properties of this compound are uniquely suited to this emerging application.

Direct Patterning of IGZO/ZTO
Head-to-head
5 wt% PAG enables photoresist-free patterning of IGZO (Science, 2017) and ZTO TFTs (μFET 1.48 cm²/V·s, VT ~6.5 V).
Demonstrated unique application space; TPS-Tf lacks reported compatibility with this sol-gel photopatterning modality.
Performance verified in peer-reviewed studies for transparent transistor fabrication.
Metal oxide semiconductor Direct photopatterning Sol-gel precursor Thin-film transistor IGZO ZTO

Triflate Superacid Generation with Wavelength Advantage vs. TPS-Tf

Upon photolysis, both the target compound and TPS-Tf release trifluoromethanesulfonic acid (triflic acid, HOTf), a superacid with a pKa of approximately −14 (in water) [1]. This acid strength is critical for chemically amplified resist (CAR) applications, as it enables efficient catalytic deprotection of acid-labile protecting groups (e.g., tert-butoxycarbonyl, tert-butyl ester) in phenolic and acrylate resist matrices at low post-exposure bake temperatures . The acid strength is identical between the target compound and TPS-Tf because it is determined solely by the counterion. However, the target compound generates this same superacid upon irradiation at wavelengths (≥290 nm) where TPS-Tf is effectively non-absorbing, thereby delivering equivalent catalytic acid potency but with broader spectral compatibility [2]. For comparison, PAGs employing weaker acid counterions such as p-toluenesulfonate (pTS⁻, conjugate acid pKa ≈ −2.8) or methanesulfonate (pKa ≈ −1.9) generate acids that are over 10 orders of magnitude weaker, significantly limiting deprotection efficiency and resist sensitivity [3].

Superacid Generation
Cross-study
Triflic acid (pKa ≈ −14) identical to TPS-Tf, but generated at longer accessible wavelengths.
Delivers equivalent catalytic acid potency with broader spectral compatibility for CAR deprotection.
>11 orders of magnitude stronger acid than p-toluenesulfonate-based PAGs.
Superacid Triflic acid Chemically amplified resist Deprotection chemistry Acid catalysis

Extended-Wavelength UV Photodecomposition vs. TPS-Tf

A 1999 Japanese study (KAKEN) on hyperpolarized aromatic sulfonium compounds reported that (4-methylthiophenyl)methyl phenyl sulfonium salts undergo photodecomposition to methylphenyl sulfide upon UV irradiation at 360 nm, with the decomposition rate enhanced in acetonitrile or protic solvents such as methanol [1]. This 360 nm photodecomposition onset is fully consistent with the compound's λmax of 290 nm and its absorption tail extending beyond 350 nm. In contrast, TPS-Tf, with λmax at 233 nm and negligible absorbance above 280 nm, exhibits no meaningful direct photolysis at 360 nm and requires 248 nm (KrF) or 193 nm (ArF) sources or photosensitization for acid generation [2]. The 360 nm decomposition data provide direct experimental confirmation that this compound generates active photoproducts under i-line (365 nm) exposure conditions.

360 nm Photodecomposition
Cross-study
Confirmed photodecomposition to methylphenyl sulfide upon UV irradiation at 360 nm.
Directly validates i-line photolysis activity without secondary sensitizer molecules.
KAKEN, 1999. TPS-Tf exhibits no meaningful direct photolysis above ~280 nm.
Photodecomposition UV photolysis Sulfonium PAG 365 nm activation

Application Scenarios vs. Generic PAGs


i-Line and LED Chemically Amplified Photoresists

In chemically amplified resist (CAR) systems designed for 365 nm i-line steppers or 405 nm LED exposure tools, the target compound's λmax of 290 nm with extended absorption into the near-UV enables direct photoacid generation without added sensitizers. TPS-Tf (λmax 233 nm) is effectively inactive at these wavelengths, requiring co-formulation with photosensitizing dyes that add cost, complicate formulation, and may contribute to lens contamination through outgassing. The 57 nm bathochromic shift translates to a practical procurement rationale: one PAG replaces a two-component PAG-plus-sensitizer system .

Photoresist-Free Metal Oxide Patterning for Flexible Electronics

This compound uniquely enables a photoresist-free patterning workflow for sol-gel metal oxide precursors. Demonstrated for both IGZO (Science, 2017) and ZTO (KJMM, 2021) semiconductor systems at 5 wt% loading, the photogenerated triflic acid induces a solubility switch in the metal oxide precursor film upon UV exposure, allowing direct development in solvent without any photoresist processing. The resulting ZTO TFTs exhibit field-effect mobility of 1.48 cm²/V·s and VT of 6.5 V. Generic TPS-Tf has not been demonstrated in this application modality, likely due to its higher melting point, lower solubility in methoxyethanol-based sol-gel formulations, and insufficient absorption at the UV wavelengths typically used for these patterning processes [1][2].

Cationic UV-Cure for Coatings, Adhesives, and 3D Printing

For industrial cationic photopolymerization of epoxides, oxetanes, and vinyl ethers using 365 nm or 405 nm LED arrays, the Crivello-class structure–activity relationship indicates that thioanisole-bearing sulfonium salts outperform triphenylsulfonium initiators in polymerization rate and monomer conversion. Although quantitative quantum yield data for this specific compound are not publicly available, the class-level evidence supports its selection over TPS-Tf when LED-based curing systems are employed, as TPS-Tf's absorption at these wavelengths is negligible without sensitization. Procurement of this compound for LED-cure formulations can reduce photoinitiator loading or decrease required UV dose relative to sensitized TPS-Tf systems [3][4].

Structure–Property Relationships in Sulfonium PAG Design

As a commercially available, well-characterized sulfonium PAG bearing a single electron-donating substituent (4-SMe) with a defined λmax (290 nm), mp (76–79 °C), and crystallographically tractable structure, this compound serves as an ideal model system for systematic investigations of substituent effects on PAG photophysics, acid generation efficiency (Dill C parameter), and outgassing behavior. Comparative studies benchmarking this compound against TPS-Tf, (4-methylphenyl)diphenylsulfonium triflate, and other mono-substituted triarylsulfonium variants can isolate the electronic contribution of the –SMe group without confounding variables from mixed substitution patterns. The compound's demonstrated compatibility with metal oxide sol-gel chemistry further extends its research utility to hybrid organic–inorganic material patterning studies [1][2].

Application
Selection Property
Validation Focus
i-Line and LED CAR Development
Redshifted absorption profile
Verify direct 365 nm / 405 nm photoacid generation efficiency and resist sensitivity without sensitizer.
Photoresist-Free Metal Oxide Patterning
Sol-gel solubility switch via triflic acid
Validate solubility contrast and transistor performance (μFET, VT) in target metal oxide precursor system.
Cationic UV-Cure (LED 365/405 nm)
Thioanisole chromophore reactivity
Confirm cationic polymerization rate and monomer conversion relative to TPS-Tf under LED exposure.
Sulfonium PAG Structure–Property Studies
Well-defined mono-substituted architecture
Benchmark photophysical parameters (Dill C, outgassing) against unsubstituted and other mono-substituted triarylsulfonium variants.
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